N-(4-chlorophenyl)-1-phenylethanimine
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Overview
Description
N-(4-chlorophenyl)-1-phenylethanimine, also known as Clonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It belongs to the class of benzimidazole derivatives and has been shown to have potent analgesic effects in animal models. In recent years, Clonitazene has gained attention in the scientific community for its potential use in pain management and as a research tool for studying opioid receptors.
Mechanism Of Action
N-(4-chlorophenyl)-1-phenylethanimine acts as a selective agonist for the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It has been shown to have high affinity and potency for this receptor, leading to potent analgesic effects in animal models.
Biochemical And Physiological Effects
N-(4-chlorophenyl)-1-phenylethanimine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have antitussive effects, making it useful in the treatment of cough. However, these effects can lead to abuse and addiction, which has limited its clinical use.
Advantages And Limitations For Lab Experiments
N-(4-chlorophenyl)-1-phenylethanimine has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor, which allows for precise manipulation of this receptor subtype. However, its abuse potential and limited clinical use also pose limitations for its use in lab experiments.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-1-phenylethanimine, including the development of new opioid-based therapies for pain management, the identification of novel opioid receptor subtypes, and the investigation of the structure-activity relationships of opioid ligands. Additionally, further research is needed to understand the mechanisms of N-(4-chlorophenyl)-1-phenylethanimine's analgesic effects and to develop strategies to mitigate its abuse potential.
Scientific Research Applications
N-(4-chlorophenyl)-1-phenylethanimine has been used extensively in preclinical studies to investigate the mechanisms of opioid receptor activation and to develop new opioid-based therapies for pain management. It has also been used as a research tool to study the structure-activity relationships of opioid ligands and to identify novel opioid receptor subtypes.
properties
CAS RN |
25287-19-8 |
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Product Name |
N-(4-chlorophenyl)-1-phenylethanimine |
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-10H,1H3 |
InChI Key |
ZHVXOUDFYNBYJK-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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